6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole

Cytochrome P450 Drug Metabolism Enzyme Inhibition

6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole (CAS 191019-42-8) is a synthetic heterocyclic compound with the molecular formula C₁₂H₉ClN₂O, belonging to the imidazo[2,1-b]oxazole class. This scaffold features a fused imidazole–oxazole bicyclic core, substituted at position 6 with a para-chlorophenyl group and at position 3 with a methyl group.

Molecular Formula C12H9ClN2O
Molecular Weight 232.66 g/mol
CAS No. 191019-42-8
Cat. No. B3034569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole
CAS191019-42-8
Molecular FormulaC12H9ClN2O
Molecular Weight232.66 g/mol
Structural Identifiers
SMILESCC1=COC2=NC(=CN12)C3=CC=C(C=C3)Cl
InChIInChI=1S/C12H9ClN2O/c1-8-7-16-12-14-11(6-15(8)12)9-2-4-10(13)5-3-9/h2-7H,1H3
InChIKeyMQJDRTBHLZBEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole (CAS 191019-42-8): Core Chemical Identity & Class Context for Procurement Decisions


6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole (CAS 191019-42-8) is a synthetic heterocyclic compound with the molecular formula C₁₂H₉ClN₂O, belonging to the imidazo[2,1-b]oxazole class [1]. This scaffold features a fused imidazole–oxazole bicyclic core, substituted at position 6 with a para-chlorophenyl group and at position 3 with a methyl group. The compound is primarily utilized as a research chemical in drug discovery and chemical biology, with documented inhibitory activity against cytochrome P450 (CYP) enzymes and demonstrated utility as a synthetic intermediate in ring-into-ring interconversion reactions [2]. Its structural analog, 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole (the thia analog), has been crystallographically characterized but lacks comparable CYP inhibition profiling, establishing the oxazole compound as a preferred candidate for CYP-related studies [3].

Why 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole (191019-42-8) Cannot Be Replaced by Generic Imidazo[2,1-b]heterocycles in CYP Profiling Workflows


Although imidazo[2,1-b]oxazoles and their thiazole congeners share a common fused-ring architecture, subtle heteroatom substitution (oxygen vs. sulfur) profoundly alters electronic distribution, hydrogen-bonding capacity, and metabolic stability [1]. The 4-chlorophenyl substituent at position 6 further modulates lipophilicity and steric fit within CYP active sites, as reflected in the compound's differential inhibition profile across CYP isoforms (CYP2C19, CYP2E1, CYP3A4) [2]. Generic substitution with unsubstituted phenyl, fluorophenyl, or thiazole analogs cannot replicate this combination of steric, electronic, and pharmacokinetic interactions, leading to divergent inhibitory potency and isoform selectivity that would compromise the reproducibility of CYP inhibition assays [3]. Consequently, procurement of the exact CAS 191019-42-8 compound is essential for maintaining data continuity in cytochrome P450 inhibition studies.

Quantitative Evidence Guide: 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole (191019-42-8) vs. Structural Analogs in CYP Inhibition & Reactivity


CYP2C19 Inhibition: 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole vs. Class-Level Baseline

The target compound inhibits recombinant human CYP2C19 with a Ki of 50 µM, as measured using 3-O-methylfluorescein as substrate (3 min preincubation) [1]. While no direct comparator data exist for the thiazole analog, this inhibitory activity establishes a quantifiable baseline for CYP2C19 engagement. For reference, known clinical CYP2C19 inhibitors (e.g., omeprazole) exhibit Ki values in the low micromolar range; the 50 µM value positions this compound as a moderate-affinity tool suitable for mechanistic studies where complete CYP2C19 blockade is not desired.

Cytochrome P450 Drug Metabolism Enzyme Inhibition

CYP3A4 Inhibition: 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole Demonstrates 9.1-Fold Stronger Inhibition than CYP2C19

The compound exhibits a CYP3A4 IC50 of 5.49 µM in human liver microsomes using midazolam as probe substrate (5 min preincubation, LC-MS/MS analysis) [1]. This is approximately 9.1-fold more potent than its CYP2C19 Ki (50 µM) measured under comparable in vitro conditions. The differential inhibitory profile suggests isoform-selective engagement, with preferential inhibition of CYP3A4 over CYP2C19. The structurally analogous imidazo[2,1-b]thiazole compound has not been profiled for CYP3A4 inhibition, leaving a critical data gap that makes the oxazole compound uniquely informative for CYP inhibition panel studies.

CYP3A4 Isoform Selectivity Drug-Drug Interaction

CYP2E1 Inhibition: Equipotent with CYP2C19, Confirming Broad CYP Coverage of the Oxazole Scaffold

The compound inhibits CYP2E1 in human liver microsomes with an IC50 of 50 µM, using chlorzoxazone as substrate (5 min preincubation, LC-MS/MS) [1]. This value is equipotent with its CYP2C19 Ki (50 µM) and approximately 9.1-fold weaker than CYP3A4 inhibition, establishing a rank order of CYP3A4 > CYP2C19 ≈ CYP2E1. The parallel CYP2E1/CYP2C19 inhibition distinguishes this compound from typical CYP inhibitors that show marked selectivity for one isoform. The thiazole analog has not been evaluated against CYP2E1.

CYP2E1 Toxicology Metabolic Activation

Ring-Into-Ring Interconversion Reactivity: Exclusive Synthetic Utility of the 5-Nitroso Derivative for 1,2,4-Oxadiazole Synthesis

The 5-nitroso derivative of the target compound, 6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b]oxazole, undergoes a clean ring-into-ring interconversion upon treatment with hydrochloric acid, yielding 3-(4-chlorobenzoyl)-5-methyl-1,2,4-oxadiazole as the sole product [1]. This Cusmano–Ruccia-type rearrangement proceeds via ammonium ion, CO2, and methanol elimination and represents a specific, high-yielding entry into 1,2,4-oxadiazole scaffolds—privileged structures in medicinal chemistry. The corresponding thiazole-derived nitrosoimidazole does not undergo an analogous transformation, underscoring the unique reactivity imparted by the oxazole oxygen atom.

Synthetic Chemistry Heterocyclic Rearrangement 1,2,4-Oxadiazole

Best Research and Industrial Application Scenarios for 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole (191019-42-8)


Cytochrome P450 Inhibition Profiling and Drug-Drug Interaction Screening Panels

This compound is ideally suited for inclusion in CYP inhibition screening panels, where its documented multi-isoform inhibitory profile (CYP2C19 Ki 50 µM, CYP2E1 IC50 50 µM, CYP3A4 IC50 5.49 µM) provides experimental controls for moderate CYP inhibition. Its rank-order selectivity (CYP3A4 > CYP2C19 ≈ CYP2E1) allows researchers to calibrate assay sensitivity and validate isoform-specific substrate turnover [1]. Procurement of this exact oxazole scaffold ensures reproducibility, as the analogous thiazole compound lacks any CYP annotation [2].

Medicinal Chemistry: 1,2,4-Oxadiazole Library Synthesis via Ring-Into-Ring Interconversion

The nitroso derivative of this compound undergoes a unique acid-induced rearrangement to 3-(4-chlorobenzoyl)-5-methyl-1,2,4-oxadiazole, providing a direct route to this pharmaceutically relevant heterocycle [3]. This transformation is exclusive to the oxazole series (the thiazole analog does not react), positioning the compound as a strategic starting material for diversity-oriented synthesis of 1,2,4-oxadiazole-based kinase inhibitors, antibacterial agents, and anti-inflammatory leads. Procurement of the parent oxazole enables in-house derivatization and library expansion.

Chemical Biology Tool for Constitutive Androstane Receptor (CAR) Structure–Activity Relationship Studies

Given the established CAR agonism of the structurally related compound CITCO (an imidazo[2,1-b]thiazole), the oxazole analog (CAS 191019-42-8) serves as a critical matched-pair comparator for deconvoluting heteroatom-dependent CAR activation potency and selectivity [4]. Its CYP inhibition data allow simultaneous assessment of CAR-mediated CYP induction vs. direct CYP inhibition, a dual-mode study that is impossible with the thiazole analog due to missing CYP data. This makes the oxazole compound uniquely valuable for nuclear receptor pharmacology groups.

Quote Request

Request a Quote for 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.